(1S,2R,3R)-3-aminocyclopentane-1,2-diol hydrochloride

Chiral purity Stereoisomer identification Quality control

This (1S,2R,3R) stereoisomer is the highest‑melting (107°C) of the four 3‑aminocyclopentane‑1,2‑diols, enabling instant identity confirmation by melting‑point alone. Its cis‑1,2‑diol with trans‑3‑amino geometry correctly positions the nucleobase attachment point for Watson‑Crick base pairing in aristeromycin‑type carbocyclic nucleosides, making it the most economically viable scaffold (96% final deprotection yield). Unlike 4‑amino regioisomers, the 3‑amino group preserves hydrogen‑bonding geometry. Verify racemic vs. enantiopure specification before ordering.

Molecular Formula C5H12ClNO2
Molecular Weight 153.61 g/mol
CAS No. 1312465-04-5
Cat. No. B3230913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2R,3R)-3-aminocyclopentane-1,2-diol hydrochloride
CAS1312465-04-5
Molecular FormulaC5H12ClNO2
Molecular Weight153.61 g/mol
Structural Identifiers
SMILESC1CC(C(C1N)O)O.Cl
InChIInChI=1S/C5H11NO2.ClH/c6-3-1-2-4(7)5(3)8;/h3-5,7-8H,1-2,6H2;1H/t3-,4+,5-;/m1./s1
InChIKeyKGKOUXFBWHTEOL-YMDUGQBDSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,2R,3R)-3-Aminocyclopentane-1,2-diol Hydrochloride (CAS 1312465-04-5): Chiral Building Block Identity and Procurement Baseline


(1S,2R,3R)-3-Aminocyclopentane-1,2-diol hydrochloride (CAS 1312465-04-5) is a chiral amino diol that belongs to the 3-aminocyclopentane-1,2-diol stereoisomer family. Its structure features a cyclopentane ring bearing an amino group at position 3 and hydroxyl groups at positions 1 and 2, all in a defined (1S,2R,3R) absolute configuration, isolated as the hydrochloride salt for enhanced handling stability [1]. The 3-amino-1,2-diol carbocyclic motif is a privileged scaffold found in numerous biologically active natural products including nucleoside Q, aristeromycin, neplanocin A, and aminocyclitol antibiotics [1]. Commercial offerings typically specify ≥98% purity (HPLC) with the compound supplied as a white to off-white crystalline solid . Critically, CAS 1312465-04-5 is commonly indexed as the racemic form rac-(1S,2R,3R), meaning procurement specifications must explicitly confirm whether the racemate or a single enantiomer is required for the intended application [2].

Why Generic Substitution of (1S,2R,3R)-3-Aminocyclopentane-1,2-diol Hydrochloride Fails: Stereochemical, Physical, and Functional Non-Interchangeability


The four stereoisomers of 3-aminocyclopentane-1,2-diol are not interchangeable; each exhibits distinct physicochemical properties—most notably melting points spanning a range of over 65 °C—and each is accessed via a different, stereospecific synthetic route [1]. The (1S,2R,3R) configuration, corresponding to the (1β,2α,3β) isomer in the Whitten nomenclature, is the highest-melting stereoisomer (mp 107 °C) and is produced via an osmium tetraoxide oxidation route distinct from those yielding the (1α,2β,3β) (mp 41–43 °C) or (1α,2α,3β) (mp 48–50 °C) isomers [1]. Substituting one stereoisomer for another introduces an uncontrolled variable that can alter reaction stereochemical outcomes in downstream syntheses, change enzyme or receptor binding profiles, and invalidate batch-to-batch reproducibility in pharmaceutical intermediate production. Additionally, the 3-amino regioisomers cannot be replaced by the more widely available 4-aminocyclopentane-1,2-diol analogs, as the positional shift of the amino group fundamentally alters hydrogen-bonding geometry and molecular recognition patterns . For procurement decisions, identity confirmation via melting point determination (107 °C vs. 41–50 °C for the nearest stereoisomers) provides a rapid and unambiguous differentiation tool [1].

(1S,2R,3R)-3-Aminocyclopentane-1,2-diol Hydrochloride: Head-to-Head Quantitative Differentiation Evidence Against Comparator Stereoisomers


Melting Point as a Definitive Identity Discriminator: (1S,2R,3R) vs. the Other Three 3-Amino-1,2-diol Stereoisomers

The (1S,2R,3R) stereoisomer (designated (1β,2α,3β) in Whitten et al.) exhibits a melting point of 107 °C, which is dramatically higher than the other three stereoisomers: (1α,2β,3β) mp 41–43 °C, (1α,2α,3β) mp 48–50 °C, and the remaining isomer which crystallizes below 50 °C [1]. This large mp differential (≥57 °C from the nearest isomer) enables unambiguous identity verification by simple melting point determination without requiring chiral chromatography or advanced spectroscopic methods. All four isomers share identical molecular formula (C₅H₁₂ClNO₂) and molecular weight (153.61 g/mol), rendering techniques such as MS or elemental analysis insufficient for isomer discrimination [1].

Chiral purity Stereoisomer identification Quality control Physical characterization

Synthetic Route Accessibility: Stereospecific Osmylation Yield for (1S,2R,3R) vs. Alternative Isomers

The (1S,2R,3R) isomer is obtained via osmium tetraoxide oxidation of 3-acetamidocyclopentene, yielding a mixture of cis-diol stereoisomers that are separable by flash chromatography. Under optimized conditions (elevated temperature and OsO₄ concentration), the (1β,2α,3β) isomer is produced with a cis-diol ratio of 4:5 (desired:undesired) and an overall yield of 73% from the protected amido-diol intermediate, ultimately affording the hydrochloride salt in 96% yield after deprotection [1]. In contrast, the (1α,2β,3β) isomer requires a completely different synthetic strategy involving a novel intramolecular imide rearrangement with a more modest 39% yield for the key bis-protected intermediate and 46% overall yield to the hydrochloride [1]. This yield differential (96% vs. 46% for the final hydrolysis step; 73% vs. 39% for the key intermediate formation) directly impacts commercial availability, cost, and feasible production scale.

Stereoselective synthesis Process chemistry Yield optimization Osmium tetraoxide oxidation

¹H NMR J-Coupling Pattern Confirms (1S,2R,3R) Regio- and Stereochemistry Distinct from Other Isomers

The (1S,2R,3R) isomer (compound 10 in Whitten et al.) displays a diagnostic ¹H NMR pattern in DMSO-d₆: the C1 and C2 methine protons appear as overlapping multiplets at δ 3.94 (J₁,₂ = 4.3 Hz, J₂,₃ = 7.3 Hz) and δ 3.89 (J₂,₃ = 7.3 Hz, J₁,₂ = 4.6 Hz), while the C3 methine proton adjacent to the amino group resonates as a broad singlet at δ 3.54 (J₁,₂ = 4.6 Hz) [1]. In contrast, the (1α,2β,3β) isomer (compound 6) exhibits distinctly different J-values: J₁,₂ = 2.8 Hz, J₂,₃ = 5.1 Hz, and the C3 proton appears as a broad quartet at δ 3.46 [1]. The smaller J₁,₂ coupling (2.8 Hz vs. 4.3–4.6 Hz) in the (1α,2β,3β) isomer is consistent with a different dihedral angle between the C1 and C2 hydroxyl-bearing methine protons, directly reflecting the inverted stereochemistry at C1 and C2. Decoupling experiments further confirmed the regiochemical connectivity: irradiation of the C1 or C3 proton caused the C2 signal to collapse to a doublet, establishing the 1,2-diol-3-amino substitution pattern unambiguously [1].

NMR spectroscopy Stereochemical assignment Coupling constants Structural elucidation

Hydrochloride Salt Stability and Non-Hygroscopic Handling Advantage Over Free Base Forms

All four 3-aminocyclopentane-1,2-diol stereoisomers were explicitly characterized as 'stable, nonhygroscopic compounds with very high water solubility' when isolated as their hydrochloride salts, in contrast to the free base forms which are oils or low-melting solids that are difficult to handle [1]. The hydrochloride salt of the (1S,2R,3R) isomer crystallizes as a white solid (mp 107 °C) that can be stored under ambient conditions without special atmospheric protection, unlike the free amine which is susceptible to CO₂ absorption and oxidative degradation [1]. The elemental analysis for compound 10 (the (1β,2α,3β) isomer): calculated for C₅H₁₁NO₂·HCl — C, 39.09; H, 7.87; N, 9.11; found — C, 39.26; H, 7.62; N, 8.93, confirming stoichiometric salt composition [1].

Salt form selection Stability Hygroscopicity Formulation

Carbocyclic Nucleoside Scaffold Utility: The 3-Amino-1,2-diol Motif Enables Syntheses Inaccessible to 4-Amino Regioisomers

The 3-amino-1,2-diol cyclopentyl motif is explicitly present in the parent and reduced forms of nucleoside Q, and has been employed in the total synthesis of the carbocyclic nucleosides aristeromycin and neplanocin A [1]. These nucleoside targets cannot be constructed from the 4-aminocyclopentane-1,2-diol regioisomers, as the 3-amino substitution pattern is required to correctly position the nucleobase relative to the diol moiety for biological recognition [1]. A 2014 study further demonstrated the use of (1RS,2SR,3RS)-3-aminocyclopentane-1,2-diol as a key intermediate in the stereoselective synthesis of carbocyclic analogues of the nucleoside Q precursor (PreQ₀), highlighting the enduring relevance of the 3-amino (rather than 4-amino) substitution pattern for kinase inhibitor discovery programs [2]. While quantitative head-to-head biological activity data comparing individual 3-aminocyclopentane-1,2-diol stereoisomers are not publicly available, the anti-allergy patent KR101303963B1 specifically claims the (1R,2R,3R) enantiomer for inhibition of mast cell degranulation [3], demonstrating that stereochemical configuration at all three centers is a critical determinant of biological activity within this compound class.

Carbocyclic nucleosides Medicinal chemistry Building block Antiviral

Water Solubility and Salt Form: Formulation Compatibility Advantage Over Neutral or Free-Base Analogs

The hydrochloride salt of (1S,2R,3R)-3-aminocyclopentane-1,2-diol exhibits 'very high water solubility' as explicitly reported by Whitten et al. [1]. This property is conferred by the ionic hydrochloride salt form combined with the two hydrophilic hydroxyl groups and the protonated amino group. While specific numerical solubility values were not reported, the qualitative descriptor 'very high water solubility' contrasts with the free base forms, which are oils or low-melting solids with limited aqueous solubility [1]. The combination of high water solubility and nonhygroscopic character (see Evidence Item 4) is unusual among amino-alcohol salts and provides a practical advantage for aqueous-phase reactions, bioconjugation chemistry, and formulation studies where water is the preferred solvent.

Aqueous solubility Salt form Formulation Bioconjugation

(1S,2R,3R)-3-Aminocyclopentane-1,2-diol Hydrochloride: Evidence-Backed Application Scenarios for Scientific Procurement


Stereospecific Intermediate for Carbocyclic Nucleoside and Kinase Inhibitor Synthesis

Medicinal chemistry programs developing carbocyclic nucleoside analogs—including aristeromycin-type adenosine mimics, neplanocin A-derived SAH hydrolase inhibitors, and PreQ₀-based kinase inhibitor scaffolds—require the 3-amino-1,2-diol cyclopentane core with defined stereochemistry [1]. The (1S,2R,3R) configuration provides a cis-1,2-diol relationship with a trans-oriented 3-amino group, a geometry that positions the nucleobase attachment point correctly for Watson-Crick base pairing mimicry. The high-yielding osmylation route (96% final deprotection yield [1]) makes this stereoisomer the most economically viable choice for scaffold synthesis at multi-gram scale. Procurement should specify enantiomeric composition explicitly, as CAS 1312465-04-5 is indexed as the racemate; enantiopure material requires additional chiral resolution documentation.

Chiral Amino-Diol Building Block for Asymmetric Catalysis and Chiral Auxiliary Design

The (1S,2R,3R) stereochemistry presents a unique spatial arrangement of three contiguous functional groups (amino, 1-hydroxyl, 2-hydroxyl) on a conformationally restricted cyclopentane scaffold. This makes it suitable as a chiral ligand precursor or chiral auxiliary in asymmetric synthesis, where the rigid cyclopentane ring enforces defined dihedral angles between the coordinating groups, as confirmed by the ¹H NMR coupling constants (J₁,₂ = 4.3–4.6 Hz [1]). Researchers exploring novel chiral ligands for metal-catalyzed asymmetric transformations should consider this stereoisomer for its combination of configurational rigidity and synthetic accessibility (73% overall yield from acetamidocyclopentene [1]).

Quality Control Reference Standard for Stereoisomer Identification in Multi-Isomer Synthetic Campaigns

When synthetic routes produce mixtures of 3-aminocyclopentane-1,2-diol stereoisomers—as occurs in the osmium tetraoxide oxidation route where the cis-diol ratio varies from 1:5 to 4:5 depending on conditions [1]—the (1S,2R,3R) isomer serves as an ideal reference standard due to its uniquely high melting point (107 °C [1]). A simple melting point determination of a batch sample can rapidly confirm whether the desired isomer has been isolated or whether lower-melting stereoisomers (mp 41–50 °C) remain as contaminants. This application is particularly valuable in process chemistry settings where chiral HPLC may not be readily available for routine in-process control.

Aqueous-Phase Bioconjugation and Prodrug Derivatization Studies

The combination of very high water solubility, nonhygroscopic solid form, and three chemically orthogonal functional groups (primary amine, secondary alcohols at C1 and C2) makes the (1S,2R,3R) hydrochloride salt well-suited for aqueous bioconjugation chemistry [1]. The amine can be selectively acylated or coupled to carboxylate-bearing payloads via amide bond formation, while the 1,2-diol moiety can be protected as an acetonide or oxidized for further elaboration—all in aqueous or aqueous-organic media without solubility limitations. This application scenario is directly supported by the compound's established role as a synthetic intermediate in biologically active molecule construction [1][2].

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